molecular formula C5H10O B045166 Cyclobutanemethanol CAS No. 4415-82-1

Cyclobutanemethanol

Cat. No. B045166
CAS RN: 4415-82-1
M. Wt: 86.13 g/mol
InChI Key: WPOPOPFNZYPKAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several approaches have been developed for synthesizing cyclobutanemethanol and related cyclobutane derivatives. A notable method includes the enantioselective synthesis of ent-[3]-ladderanol, showcasing the utility of chirality transfer [2+2] cycloadditions of allenic ketones and alkenes (Line et al., 2017). Another method involves the stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reactions, highlighting the role of anions in controlling the stereoisomer formation (Kole et al., 2010).

Scientific Research Applications

  • Drug Development : Cyclobutanes, including Cyclobutanemethanol, are utilized in drug candidates for improving factors like preventing cis/trans-isomerization, increasing metabolic stability, directing key pharmacophore groups, and reducing planarity (van der Kolk et al., 2022).

  • Synthesis of Bioactive Compounds : The synthesis of Cyclobutanemethanol allows for the production of carbocyclic analogues of oxetanocin A and oxetanocin G, related to bioactive compounds like 4-deazaadenosine and 7-deazaguanosine (Legraverend et al., 1992).

  • Food Safety Marker : Derivatives like 2-dodecylcyclobutanone may serve as markers for irradiated chicken meat and other foods containing lipid (Boyd et al., 1991).

  • Antimicrobial and Antitumor Activities : Cyclobutane-containing alkaloids have been found to possess antimicrobial, antibacterial, antitumor, and other activities, making them significant for drug discovery (Sergeiko et al., 2008).

  • Energy Storage and Insecticides : Cyclobutane hydrocarbons exhibit biological activity and are used in applications like insecticides, highly effective propellants, and energy accumulators (Finkel’shtein et al., 2003).

  • Precursors in Synthesis : The synthesis of trisubstituted cyclobutane is used as a precursor for preparing oxetanocin carbocyclic analogues (Rustullet et al., 2007).

  • Total Synthesis of Bioactive Compounds : Cyclobutane and cyclobutanone synthesis and functionalization protocols are instrumental in the successful total synthesis of bioactive compounds and drugs (Secci et al., 2013).

  • Natural Product Synthesis : Efficient methods for synthesizing cyclobutane derivatives involve metal-catalyzed ring-expansions of cyclopropane derivatives, important in natural product synthesis (Li et al., 2010).

  • Understanding Chemical Reactions : Theoretical work using quantum chemical calculations has shed light on the details of cyclobutane-formation, particularly for terpene natural products (Hong & Tantillo, 2014).

  • Chemical Synthesis Strategies : Synthetic approaches for cyclobutane and cyclobutene derivatives involve photochemical cycloaddition followed by dihydrodehalogenation or dihaloelimination (Alibés et al., 2003).

properties

IUPAC Name

cyclobutylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c6-4-5-2-1-3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPOPFNZYPKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196057
Record name Cyclobutanemethanol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Cyclobutanemethanol
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Product Name

Cyclobutanemethanol

CAS RN

4415-82-1
Record name Cyclobutanemethanol
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Record name Cyclobutanemethanol
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Record name Cyclobutanemethanol
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Record name Cyclobutanemethanol
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Record name CYCLOBUTANEMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
NK Dirjal, KA Holbrook - Journal of the Chemical Society, Faraday …, 1991 - pubs.rsc.org
The thermal decomposition of cyclobutanemethanol has been studied in the gas phase in the temperature range 692–735 K and pressures from 1–16 Torr and found to yield ethene …
Number of citations: 4 pubs.rsc.org
RM Ortuno, AG Moglioni… - Current Organic …, 2005 - ingentaconnect.com
Among the natural or designed products containing the cyclobutane moiety, amino acids and nucleosides are relevant. Some of these compounds are receiving much attention due to …
Number of citations: 74 www.ingentaconnect.com
TW Bentley, G Llewellyn, T Kottke… - European Journal of …, 2001 - Wiley Online Library
… Thus, on the basis of kinetic studies of solvolyses of cyclobutanemethanol sulfonates,17 the dimesylate 23 is considered to be an appropriate model with which to estimate the effect of …
M Stöcker - 1982 - pascal-francis.inist.fr
… ACIDE CYCLOBUTANEMETHANOL CYCLOBUTANEMETHANOL, TOSYLATE CYCLOBUTANE (METHYL) CYCLOPROPANE (BROMO METHYL) ACETONITRILE CHLOROFORME …
Number of citations: 1 pascal-francis.inist.fr
JM Ubaid, MY Hadi, IH Hameed - Research Journal of Pharmacy …, 2017 - researchgate.net
GC-MS analysis of Trogoderma granarium revealed the existence of the Pentanoic acid, 1, 1-dimethylpropyl ester,(1H)-Pyrimidinone, 5-chloro-4, 6-diphenyl, Cyclobutanemethanol, α-…
Number of citations: 35 www.researchgate.net
DH Kim, KH Park, M Cha, JH Yoon - Korean Journal of Chemical …, 2022 - Springer
… Herein, we demonstrate the enclathration of MeOH and several larger monohydroxy alcohols (cyclobutanemethanol (CBM) and -pentanemethanol (CPeM)) within the small and large …
Number of citations: 1 link.springer.com
PHJ Carlsen, W Odden - Acta Chem Scand B, 1984 - actachemscand.org
… The compound was shown to have the structure (lR-cis)-(+)-2,2dimethyl-3-isopropenyl-cyclobutanemethanol acetate, 1. A synthesis of 1 was published in the …
Number of citations: 18 actachemscand.org
KH Park, DH Kim, M Cha - Chemical Engineering Journal, 2021 - Elsevier
… In our study, cyclobutanemethanol (CBM) was used as a potential candidate for a new hydrate former in the presence of methane gas. The crystal structure and guest distributions of the …
Number of citations: 14 www.sciencedirect.com
JC Franco, EB Silva, E Cortegano… - Entomologia …, 2008 - Wiley Online Library
The occurrence of a kairomonal response of the parasitoid Anagyrus spec. nov. near pseudococci (Hymenoptera: Encyrtidae) to (+)‐(1R,3R)‐cis‐2,2‐dimethyl‐3‐isopropenyl‐…
Number of citations: 72 onlinelibrary.wiley.com
T Fujiwara, K Sawabe, T Takeda - Tetrahedron, 1997 - Elsevier
… of the dimethylphenylsilyllithium to the trans-2-phenylthiocyclobutyl ketones and the Lewis acid-promoted stereospecific ring opening reactions of the resulting cyclobutanemethanol …
Number of citations: 21 www.sciencedirect.com

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